molecular formula C27H26N4O4 B14101081 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14101081
M. Wt: 470.5 g/mol
InChI Key: TZWKJLVKMXNFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that features multiple functional groups, including hydroxyl, ethoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure could impart unique physical and chemical characteristics to the materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of functional groups and structural features. This combination may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H26N4O4/c1-4-35-21-12-18(7-8-20(21)32)25-22-23(19-11-15(2)10-16(3)26(19)33)29-30-24(22)27(34)31(25)14-17-6-5-9-28-13-17/h5-13,25,32-33H,4,14H2,1-3H3,(H,29,30)

InChI Key

TZWKJLVKMXNFGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC(=CC(=C5O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.